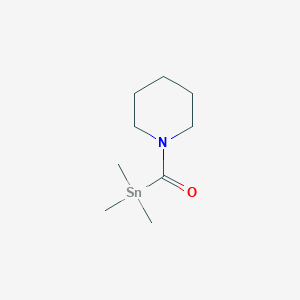
(Piperidin-1-yl)(trimethylstannyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Piperidin-1-yl)(trimethylstannyl)methanone is an organotin compound that features a piperidine ring and a trimethylstannyl group attached to a methanone moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Piperidin-1-yl)(trimethylstannyl)methanone typically involves the reaction of piperidine with trimethyltin chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Base: Triethylamine or sodium hydride
The reaction proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the trimethyltin chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
(Piperidin-1-yl)(trimethylstannyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrides.
Substitution: The trimethylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of organotin oxides.
Reduction: Formation of organotin hydrides.
Substitution: Formation of various organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a subject of interest in medicinal chemistry.
Medicine
Research is ongoing to explore the potential therapeutic applications of (Piperidin-1-yl)(trimethylstannyl)methanone, particularly in the development of new drugs and diagnostic agents.
Industry
In the industrial sector, the compound is used in the production of polymers, coatings, and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (Piperidin-1-yl)(trimethylstannyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The trimethylstannyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The piperidine ring enhances the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyltin chloride: A simpler organotin compound used in similar applications.
Piperidinylmethanone derivatives: Compounds with similar structures but different substituents on the piperidine ring.
Uniqueness
(Piperidin-1-yl)(trimethylstannyl)methanone is unique due to the combination of the piperidine ring and the trimethylstannyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
116858-80-1 |
|---|---|
Molekularformel |
C9H19NOSn |
Molekulargewicht |
275.96 g/mol |
IUPAC-Name |
piperidin-1-yl(trimethylstannyl)methanone |
InChI |
InChI=1S/C6H10NO.3CH3.Sn/c8-6-7-4-2-1-3-5-7;;;;/h1-5H2;3*1H3; |
InChI-Schlüssel |
RPMHWRYEJWFGMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C(=O)N1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)
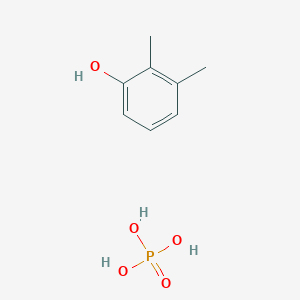

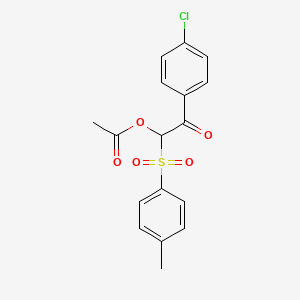
![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)

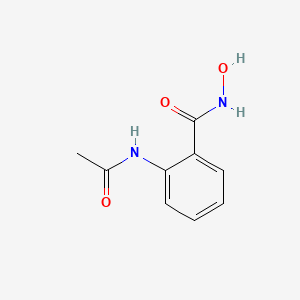
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
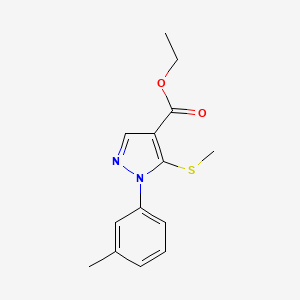
![(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14299086.png)
![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)



